molecular formula C10H7ClN2O3S B1423185 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole CAS No. 851545-78-3

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole

Cat. No. B1423185
M. Wt: 270.69 g/mol
InChI Key: JTWZCMTVRFLATM-UHFFFAOYSA-N
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Patent
US07501427B2

Procedure details

3-Chloro-4-(thiazol-2-ylmethoxy)-phenylamine is prepared by added Zn dust (55.9 g, 856 mmol) to a mixture of 2-(2-chloro-4-nitro-phenoxymethyl)-thiazole (47.0 g, 190 mmol) in 5:1 MeOH:saturated aqueous NH4Cl solution (600 ml). After 2 h, the reaction mixture is filtered, and the filtrate concentrated. The resulting solid is triturated with water to give 3-chloro-4 thiazol-2-ylmethoxy)-phenylamine (35.2 g, 85%).
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
55.9 g
Type
catalyst
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][C:3]=1[O:4][CH2:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1.[NH4+].[Cl-]>[Zn].CO>[Cl:1][C:2]1[CH:14]=[C:13]([NH2:15])[CH:12]=[CH:11][C:3]=1[O:4][CH2:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1.[C:13]1([NH2:15])[CH:14]=[CH:2][CH:3]=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
ClC1=C(OCC=2SC=CN2)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
55.9 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid is triturated with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1OCC=1SC=CN1)N
Name
Type
product
Smiles
C1(=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 35.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 397.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.